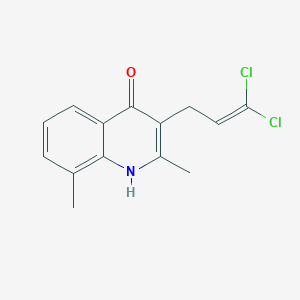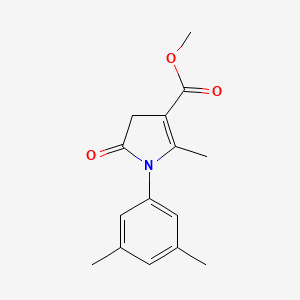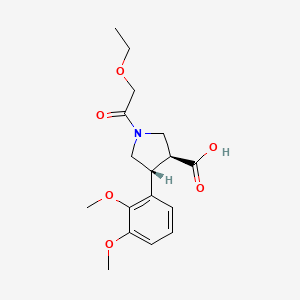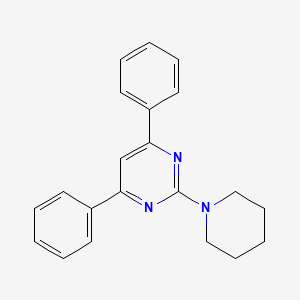![molecular formula C21H29ClN2O3 B5625781 1-(4-chlorobenzyl)-N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5625781.png)
1-(4-chlorobenzyl)-N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives, including the one , are typically synthesized through multi-step chemical reactions involving the construction of the piperidine ring followed by functionalization at various positions. For example, Sugimoto et al. (1990) describe the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase (anti-AChE) activity, highlighting the importance of substituents on the piperidine ring for biological activity (Sugimoto et al., 1990)
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a crucial role in their chemical and biological properties. Kuleshova and Khrustalev (2000) investigated the molecular and crystal structures of various hydroxy derivatives of hydropyridine, demonstrating how intramolecular and intermolecular hydrogen bonds influence the conformation and packing of molecules in crystals. This research can provide insights into the structural aspects of 1-(4-chlorobenzyl)-N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives is influenced by the presence and position of functional groups on the piperidine ring. For instance, the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide by Bi (2014) involves several key reactions, including elimination, reduction, and bromination, demonstrating the compound's versatile chemical reactivity (Bi, 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are important for their practical applications. The study by Kumar et al. (2016) on the synthesis and characterization of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate provides valuable information on the physical properties of a related compound, which can be correlated to the physical characteristics of the compound (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as acidity/basicity, reactivity with various reagents, and stability under different conditions, are crucial for their application in chemical syntheses and drug development. The research by Gein et al. (2007) on the synthesis and antibacterial activity of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides provides insight into the chemical properties of structurally similar compounds (Gein et al., 2007).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O3/c1-23(13-12-21(27)10-2-3-11-21)20(26)17-6-9-19(25)24(15-17)14-16-4-7-18(22)8-5-16/h4-5,7-8,17,27H,2-3,6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEHMTABDMIZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1(CCCC1)O)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]thiomorpholine](/img/structure/B5625706.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-thienylacetyl)piperidine](/img/structure/B5625713.png)
![4-(1H-pyrazol-3-yl)-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5625719.png)
![7-bromo-1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5625732.png)
![methyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5625737.png)

![[methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5625751.png)


![7-{[(4aS*,7aR*)-6,6-dioxido-4-propylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5625788.png)
![N-{[8-(2-methylthieno[3,2-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}acetamide](/img/structure/B5625793.png)
![2-(pyridin-2-ylmethyl)-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5625796.png)